molecular formula C15H14N2O2S B2947171 3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892287-99-9

3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2947171
CAS RN: 892287-99-9
M. Wt: 286.35
InChI Key: PNVQOTFDQILMPO-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one, also known as CPT-1, is a heterocyclic compound with potential applications in the field of medicinal chemistry. CPT-1 was first synthesized in 2003 by a team of researchers at the University of Tokyo and has since been studied for its potential medicinal properties. CPT-1 has been found to have a variety of biochemical and physiological effects and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally similar to the one mentioned have been synthesized and assessed for their cytotoxic activities against cancer cell lines, such as human liver cancerous cell line (HepG2) and human breast cancerous cell line (MDA-MB-231). These studies involve the synthesis of new derivatives through reactions with various chemical agents and evaluating their potential as anticancer agents through in vitro assays (Kökbudak et al., 2020), (Edrees & Farghaly, 2017).

Quantum Chemical Calculations

Quantum chemical calculations have been performed to understand the molecular properties of these compounds. Such studies help in elucidating the chemical hardness, softness, ionization potential, and other molecular properties that could predict the reactivity and interaction of these compounds with biological targets (Kökbudak et al., 2020).

Antimicrobial and Anti-HIV Activity

Further research has also explored the antimicrobial activities of derivatives, indicating their potential in developing new antimicrobial agents. Additionally, some studies have investigated the anti-HIV-1 activity of thio analogues of dihydroalkoxybenzyloxopyrimidines, demonstrating their selective inhibition of HIV-1 multiplication in vitro (Kadry et al., 2008), (Mai et al., 1995).

properties

IUPAC Name

3-cyclopentyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14-13-12(10-7-3-4-8-11(10)19-13)16-15(20)17(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVQOTFDQILMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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